![molecular formula C14H22N2O2 B2447954 tert-butyl N-[3-(2-aminophenyl)propyl]carbamate CAS No. 1824292-83-2](/img/structure/B2447954.png)
tert-butyl N-[3-(2-aminophenyl)propyl]carbamate
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Overview
Description
“tert-butyl N-[3-(2-aminophenyl)propyl]carbamate” is a chemical compound with the CAS Number: 1824292-83-2 . It has a molecular weight of 250.34 . The IUPAC name for this compound is tert-butyl 3- (2-aminophenyl)propylcarbamate .
Molecular Structure Analysis
The InChI code for “tert-butyl N-[3-(2-aminophenyl)propyl]carbamate” is 1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-6-8-11-7-4-5-9-12(11)15/h4-5,7,9H,6,8,10,15H2,1-3H3,(H,16,17) . This compound contains a total of 42 bonds, including 19 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, and 6 aromatic bonds .
Scientific Research Applications
- tert-Butyl (2-aminophenyl)carbamate serves as a versatile reagent in synthetic chemistry. It can act as a redox-active ligand , participate in various organic reactions, and form coordination bonds with transition metals. Researchers explore its potential as a building block for novel ligands.
- The mono-protected analogue of this compound plays a crucial role in the synthesis of benzimidazoles. These heterocyclic compounds exhibit broad-spectrum disease activity and are of interest for their potential as anti-tubercular agents .
- Scientists have identified multiple polymorphs of tert-butyl (2-aminophenyl)carbamate. Polymorph II, discovered recently, exhibits distinct crystal packing, conformational variations, and intermolecular interactions compared to the known polymorph (polymorph I) .
- A related compound, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate , has shown promise as both a β-secretase inhibitor and an acetylcholinesterase inhibitor. It prevents amyloid beta peptide (Aβ) aggregation and fibril formation, making it relevant for Alzheimer’s disease research .
- tert-Butyl (2-aminophenyl)carbamate has been employed in the palladium-catalyzed synthesis of N-Boc-protected anilines. These reactions are valuable in organic synthesis .
- tert-Butyl (2-aminophenyl)carbamate derivatives, such as tert-butyl N-(2,3-dihydroxypropyl)carbamate , find use in mass spectrometry experiments. They contribute to post-column infusion studies during single-stage orbitrap mass spectrometric analysis .
Synthetic Chemistry and Ligand Design
Benzimidazole Synthesis
Polymorphism Studies
Amyloid Beta Aggregation Inhibition
Palladium-Catalyzed Reactions
Mass Spectrometry Applications
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands, and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of benzimidazole heterocyclic compounds , suggesting potential interactions with enzymes or receptors involved in these pathways.
Mode of Action
It’s known that the compound contains a carbamate group, which can interact with various biological targets through hydrogen bonding and other non-covalent interactions .
Biochemical Pathways
Related compounds have been implicated in the synthesis of benzimidazole heterocyclic compounds , suggesting potential involvement in these biochemical pathways.
Result of Action
Related compounds have been used in the synthesis of benzimidazole heterocyclic compounds , suggesting potential therapeutic applications.
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can affect the stability and activity of similar compounds .
properties
IUPAC Name |
tert-butyl N-[3-(2-aminophenyl)propyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-6-8-11-7-4-5-9-12(11)15/h4-5,7,9H,6,8,10,15H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKMVTDRMBGZLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=CC=CC=C1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[3-(2-aminophenyl)propyl]carbamate |
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